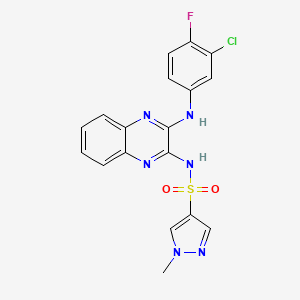

N-(3-((3-chloro-4-fluorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-((3-chloro-4-fluorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a compound that belongs to the class of quinoxalines . Quinoxalines are important biological agents with several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Synthesis Analysis

The synthesis of quinoxalines has been extensively studied for the last two decades . The first step entails the protection of the amino group of 3-chloro-4-fluoro benzamine via acetylation reaction to give an intermediate n-(3-chloro-4-fluorophenyl)acetamide with 89% yield . Further, the nitration reaction is carried out to yield another intermediate N -(2-nitro-4-fluoro-5-chlorophenyl)acetamide with a 90% yield .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoxalines include acetylation and nitration reactions . These reactions are part of the synthetic routes developed by researchers, with a prime focus on green chemistry and cost-effective methods .Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .科学的研究の応用

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have shown potential in the field of oncology. They can interact with various targets and receptors, potentially inhibiting the proliferation of cancer cells .

Anti-Microbial Activity

These compounds have demonstrated anti-microbial properties, making them useful in combating various microorganisms .

Anti-Convulsant Activity

Quinoxaline derivatives may have anti-convulsant properties, which could be beneficial in the treatment of epilepsy and other seizure disorders .

Anti-Tuberculosis Activity

These compounds have shown potential in the fight against tuberculosis, a serious infectious disease .

Anti-Malarial Activity

Quinoxaline derivatives could be used in the development of new anti-malarial drugs .

Anti-Leishmanial Activity

These compounds may have anti-leishmanial properties, which could be beneficial in the treatment of Leishmaniasis, a disease caused by the Leishmania parasite .

将来の方向性

Quinoxalines have a great future in medicinal chemistry due to their diverse therapeutic uses . They have become the crucial component in drugs used to treat various diseases, and it has become essential to synthesize drugs to combat deadly pathogens for now and near future . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

作用機序

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives are known to exhibit diverse pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .

Biochemical Pathways

Quinoxaline derivatives have been reported to influence a wide range of biological pathways due to their multifunctional properties .

Result of Action

Quinoxaline derivatives have been reported to have diverse therapeutic uses, including the treatment of cancerous cells, aids, plant viruses, and schizophrenia .

特性

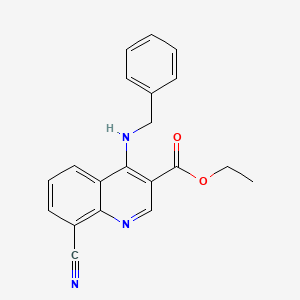

IUPAC Name |

N-[3-(3-chloro-4-fluoroanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN6O2S/c1-26-10-12(9-21-26)29(27,28)25-18-17(22-11-6-7-14(20)13(19)8-11)23-15-4-2-3-5-16(15)24-18/h2-10H,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTMGPIOSZZZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2485300.png)

![8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2485301.png)

![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)

![5-[(Piperidin-1-yl)methyl]piperidin-2-one](/img/structure/B2485314.png)

![ethyl 6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485317.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2485320.png)